molecular formula C18H19FN2O3S B3579579 1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE

1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE

Cat. No.: B3579579
M. Wt: 362.4 g/mol
InChI Key: JAWKVOCMIDGJJK-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 4-fluorobenzenesulfonyl group and a phenylethanone moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-16-6-8-17(9-7-16)25(23,24)21-12-10-20(11-13-21)18(22)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWKVOCMIDGJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
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1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
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1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
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1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
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1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE
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1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE

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